

# Spectroscopic Characterization of Sodium 4-Nitrobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Sodium 4-nitrobenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **sodium 4-nitrobenzoate** ( $C_7H_4NNaO_4$ ), a compound relevant in various chemical and pharmaceutical contexts. Due to the limited availability of directly published spectra for the sodium salt, this document presents a combination of data derived from its parent compound, 4-nitrobenzoic acid, and closely related analogues, along with detailed, standardized experimental protocols for obtaining such data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **sodium 4-nitrobenzoate**. The salt's solubility characteristics necessitate the use of polar deuterated solvents such as Deuterium Oxide ( $D_2O$ ) or Dimethyl Sulfoxide- $d_6$  ( $DMSO-d_6$ ). The following data is based on spectra of 4-nitrobenzoic acid in  $DMSO-d_6$ , adjusted to reflect the deprotonated carboxylate form of the sodium salt.

### $^1H$ NMR Data

The  $^1H$  NMR spectrum of **sodium 4-nitrobenzoate** is expected to show a simple, symmetric pattern for the aromatic protons due to the para-substitution on the benzene ring. The acidic proton of the parent carboxylic acid will be absent.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data for **Sodium 4-Nitrobenzoate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.31	Doublet (d)	2H	Aromatic protons ortho to the nitro group
~8.18	Doublet (d)	2H	Aromatic protons ortho to the carboxylate group

Note: Data is inferred from the spectrum of 4-nitrobenzoic acid in DMSO-d<sub>6</sub>.<sup>[1]</sup> Shifts are approximate and may vary based on solvent and concentration.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Sodium 4-Nitrobenzoate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166.3	C=O (Carboxylate)
~150.5	C-NO <sub>2</sub>
~136.9	C-COO <sup>-</sup> (Quaternary)
~131.1	CH (aromatic)
~124.2	CH (aromatic)

Note: Data is based on the spectrum of 4-nitrobenzoic acid in DMSO-d<sub>6</sub>.<sup>[1]</sup>

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **sodium 4-nitrobenzoate** in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Acquisition:
  - Record the spectrum at a probe temperature of 298 K.
  - Acquire data over a spectral width of approximately 16 ppm.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Record the spectrum using a proton-decoupled pulse sequence.
  - Acquire data over a spectral width of approximately 220 ppm.
  - A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., DMSO at  $\delta$  2.50 ppm for  $^1\text{H}$  and 39.51 ppm for  $^{13}\text{C}$ ).[2]

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in **sodium 4-nitrobenzoate**. The spectrum of the sodium salt will differ significantly from its parent acid in the carboxyl region, while the characteristic nitro group vibrations will remain.

Table 3: Key IR Absorption Bands for **Sodium 4-Nitrobenzoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1600-1550	Strong	Asymmetric carboxylate (COO <sup>-</sup> ) stretch
~1530-1515	Strong	Asymmetric nitro (NO <sub>2</sub> ) stretch
~1420-1380	Medium-Strong	Symmetric carboxylate (COO <sup>-</sup> ) stretch
~1350-1340	Strong	Symmetric nitro (NO <sub>2</sub> ) stretch
~870-850	Strong	C-H out-of-plane bend (para-substitution)

Note: Wavenumbers are approximate and based on characteristic values for aromatic carboxylates and nitro compounds.[3][4]

## Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly grind 1-2 mg of dry **sodium 4-nitrobenzoate** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press die.
- Pellet Formation: Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.

- Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated aromatic system and the nitro group.

Table 4: UV-Vis Spectroscopic Data for **Sodium 4-Nitrobenzoate**

Solvent	$\lambda_{\text{max}}$ (nm)
Water / Ethanol	~260-280

Note: The  $\lambda_{\text{max}}$  is estimated based on data for 4-nitrobenzoic acid, which shows a maximum absorption at 258 nm in alcohol.<sup>[5]</sup> The exact wavelength for the sodium salt in an aqueous solution may vary slightly.

## Experimental Protocol for UV-Vis Spectroscopy

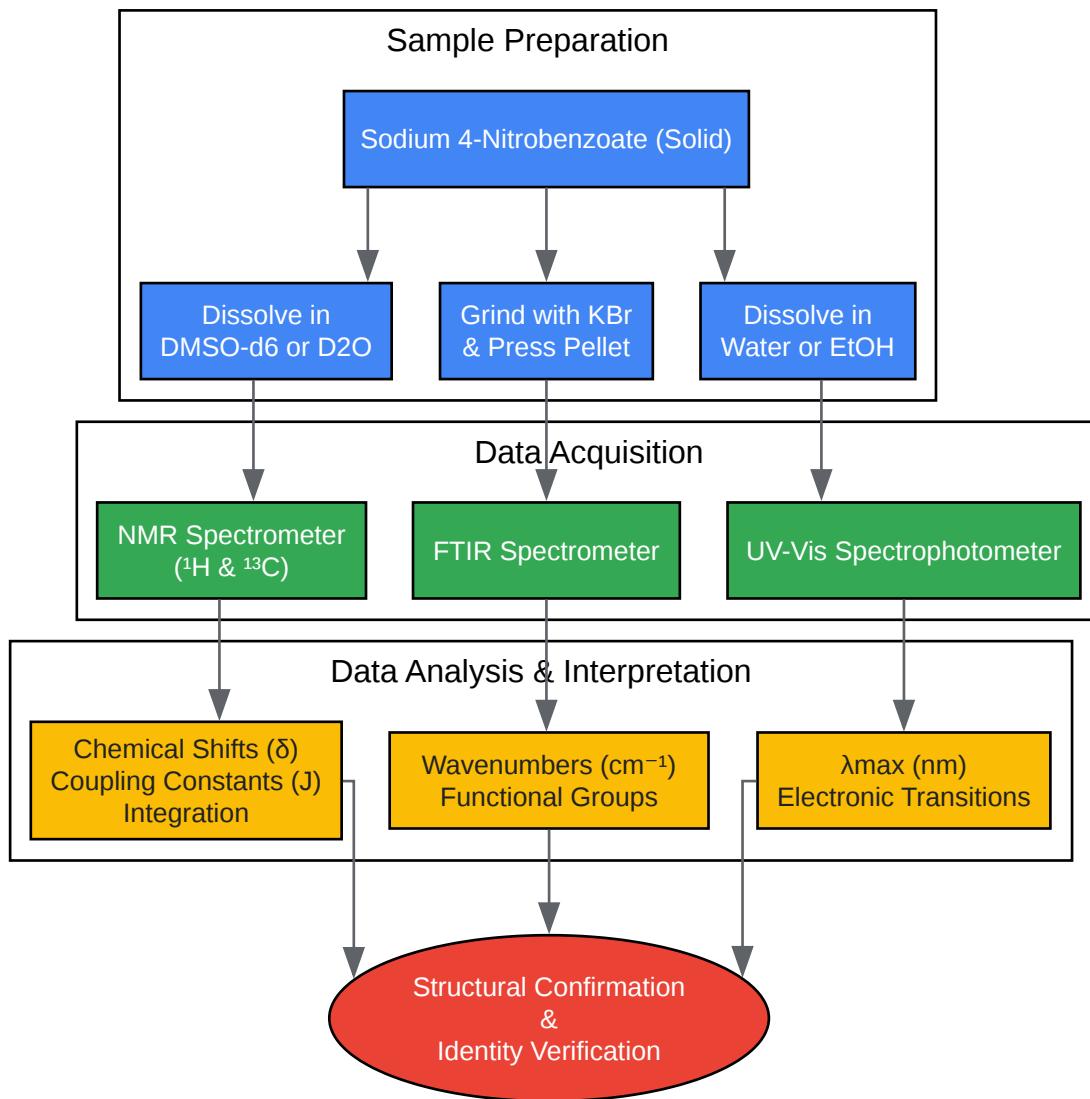
- Solution Preparation:
  - Prepare a stock solution of **sodium 4-nitrobenzoate** of a known concentration (e.g., 100  $\mu\text{g/mL}$ ) by accurately weighing the solid and dissolving it in a volumetric flask using deionized water or ethanol.
  - Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Use quartz cuvettes with a 1 cm path length.

- Fill the reference cuvette with the solvent (blank) and the sample cuvette with the prepared solution.
- Scan the sample over a wavelength range of approximately 200-400 nm.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the resulting spectrum.

## Workflow and Data Integration

The characterization of **sodium 4-nitrobenzoate** involves a logical flow of spectroscopic analyses to confirm its identity and structure. The following diagram illustrates this general workflow.

## Spectroscopic Analysis Workflow for Sodium 4-Nitrobenzoate

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Caption: Workflow for the spectroscopic characterization of **sodium 4-nitrobenzoate**.

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